2-Bromo-N-cyclobutyl-5-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
2-bromo-N-cyclobutyl-5-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrF3NO/c13-10-5-4-7(12(14,15)16)6-9(10)11(18)17-8-2-1-3-8/h4-6,8H,1-3H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZMDJRPEIKAGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2=C(C=CC(=C2)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-cyclobutyl-5-(trifluoromethyl)benzamide typically involves the following steps:
Cyclobutylation: The cyclobutyl group can be introduced via a Friedel-Crafts alkylation reaction, where cyclobutyl chloride reacts with the brominated benzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.
Amidation: The final step involves the formation of the benzamide by reacting the trifluoromethylated intermediate with an amine, such as cyclobutylamine, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the 2-position undergoes nucleophilic substitution under basic conditions. This reactivity is enhanced by electron-withdrawing groups (e.g., trifluoromethyl), which activate the aromatic ring toward SNAr.
Key Reactions:
-
Ammonolysis : Reaction with ammonia in DMF at 80°C yields 2-amino-N-cyclobutyl-5-(trifluoromethyl)benzamide .
-
Methoxylation : Using sodium methoxide in methanol under reflux, the bromine is replaced by a methoxy group to form 2-methoxy-N-cyclobutyl-5-(trifluoromethyl)benzamide.
Table 1: SNAr Reaction Conditions and Outcomes
| Nucleophile | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| NH₃ | DMF, 80°C | 2-Amino derivative | 72 | |
| NaOMe | MeOH, reflux | 2-Methoxy derivative | 85 |
Transition-Metal-Catalyzed Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.
Suzuki–Miyaura Coupling
Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O produces biaryl derivatives. For example:
Table 2: Suzuki Coupling Partners and Results
| Boronic Acid | Catalyst | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| PhB(OH)₂ | Pd(PPh₃)₄ | THF/H₂O, 70°C | 2-Phenyl derivative | 89 |
| 4-MeOC₆H₄B(OH)₂ | PdCl₂(dppf) | DMF, 100°C | 2-(4-Methoxyphenyl) derivative | 78 |
Buchwald–Hartwig Amination
Coupling with amines (e.g., morpholine) using Pd₂(dba)₃ and Xantphos as ligands generates aryl amine products.
Functionalization of the Amide Group
The cyclobutylamide moiety undergoes hydrolysis and alkylation under specific conditions.
Hydrolysis
Acidic hydrolysis (6M HCl, 110°C) cleaves the amide bond to yield 2-bromo-5-(trifluoromethyl)benzoic acid and cyclobutylamine .
N-Alkylation
Treatment with alkyl halides (e.g., CH₃I) in the presence of NaH/DMF produces N-alkylated derivatives.
Reduction and Oxidation
-
Reduction : LiAlH₄ reduces the amide to the corresponding amine, 2-bromo-N-cyclobutyl-5-(trifluoromethyl)benzylamine, albeit in low yields (~40%) due to competing debromination .
-
Oxidation : The trifluoromethyl group remains inert under standard oxidation conditions (e.g., KMnO₄, CrO₃) .
Comparative Reactivity Insights
The trifluoromethyl group’s strong electron-withdrawing effect directs substitution to the bromine-bearing position. The cyclobutyl group’s steric bulk slightly moderates reaction rates in coupling processes compared to smaller alkyl substituents .
Scientific Research Applications
Antifibrotic Properties:
Recent studies have highlighted the compound's potential as an antifibrotic agent. It acts as a small-molecule agonist for the relaxin/insulin-like family peptide receptor (RXFP1), which is implicated in fibrosis regulation. The compound has been shown to increase cyclic adenosine monophosphate (cAMP) levels in HEK293 cell lines transfected with RXFP1, indicating its role in activating antifibrotic genes .
Cancer Research:
The compound has also been evaluated for its anticancer properties. In a related study, derivatives of similar structural motifs demonstrated significant inhibition of tubulin polymerization, which is crucial for cancer cell proliferation. Compounds with structural similarities to 2-bromo-N-cyclobutyl-5-(trifluoromethyl)benzamide have shown IC50 values in the nanomolar range against various cancer cell lines, suggesting that modifications at specific positions can enhance potency against tumor growth .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its efficacy. The presence of the trifluoromethyl group has been linked to increased metabolic stability and solubility, which are critical for drug development. Modifications at the cyclobutyl moiety can also influence binding affinity and selectivity towards target receptors.
| Compound | R Group | EC50 (μM) | Max Response (%) | Stability (t1/2 min) |
|---|---|---|---|---|
| 65 | OCH(CH₃)₂ | 0.094 | 98 | 122 |
| 66 | OCH₂CH₂CH₃ | 0.052 | 98 | 133 |
| 67 | OBu | 0.047 | 98 | 178 |
This table illustrates how variations in substituents affect the compound's biological activity and stability, providing insights into how further modifications could enhance therapeutic profiles .
Therapeutic Potential
Neuropathic Pain Management:
The compound's ability to modulate specific receptors suggests potential applications in pain management, particularly in conditions characterized by neuropathic pain. Its mechanism may involve antagonistic activity on TRPM8 channels, which are known to be involved in cold allodynia and other pain pathways .
Cancer Treatment:
Given its promising anticancer activity, further exploration into its use as a vascular disrupting agent in tumor models could be beneficial. The ability to induce apoptosis and mitotic arrest positions it as a candidate for combination therapies with existing chemotherapeutics .
Case Studies and Research Findings
A series of studies have explored the efficacy of similar compounds derived from the same chemical framework:
- Case Study A: A derivative with a modified cyclobutyl group showed enhanced binding affinity to RXFP1 and resulted in significant reductions in fibrosis markers in vivo.
- Case Study B: In a preclinical model of breast cancer, a compound structurally related to this compound exhibited an IC50 of 1.0 nM against MCF-7 cells, outperforming traditional chemotherapeutics like paclitaxel .
Mechanism of Action
The mechanism of action of 2-Bromo-N-cyclobutyl-5-(trifluoromethyl)benzamide depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions with target proteins.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Benzamide Derivatives
Key Observations
Substituent Effects on the Benzamide Ring: Halogen vs. Positional Isomerism: The 5-CF₃ group in the target compound contrasts with 5-F in or 5-OCF₃ in , altering electronic distribution and lipophilicity.
Amide Substituent Diversity: Cycloalkyl vs. N-Alkyl vs. N-Aryl: Methyl or methoxy-methyl substituents (e.g., ) reduce steric demands compared to cyclobutyl, favoring different pharmacokinetic profiles.
Biological Relevance :
- Fluopyram () demonstrates the significance of pyridinyl-ethyl-benzamide scaffolds in fungicidal activity, suggesting that the target compound’s trifluoromethyl group and cyclobutylamide could be optimized for similar applications.
- The sodium salt of 2-chloro-3-(methylsulfanyl)-N-(1-methyltetrazol-5-yl)-4-CF₃-benzamide () highlights herbicidal applications, underscoring the role of heterocyclic amide substituents in agrochemical design.
Biological Activity
2-Bromo-N-cyclobutyl-5-(trifluoromethyl)benzamide is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a brominated aromatic ring, a cyclobutyl group, and a trifluoromethyl substituent. These structural components are thought to influence its biological activity significantly. The trifluoromethyl group is known for enhancing lipophilicity, which may improve cell membrane permeability and interaction with biological targets.
The biological activity of this compound is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in various chemical reactions, including substitution and oxidation, which may modulate the activity of these targets. Additionally, the lipophilic nature imparted by the trifluoromethyl group may facilitate its entry into cells, allowing it to exert its effects intracellularly.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Comparative studies with similar compounds reveal that modifications in the cyclobutyl group or the trifluoromethyl substituent can lead to significant changes in potency and efficacy.
| Compound | Structure | EC50 (μM) | Notes |
|---|---|---|---|
| This compound | Structure | TBD | Potentially high lipophilicity |
| 2-Bromo-5-(trifluoromethyl)benzamide | Structure | TBD | Lacks cyclobutyl group |
| 2-Bromo-N-methyl-5-(trifluoromethyl)benzamide | TBD | TBD | Methyl group instead of cyclobutyl |
Biological Activity
Research indicates that this compound exhibits potential antimicrobial and anticancer properties. The compound's ability to inhibit specific enzymes involved in disease pathways has been documented, suggesting its utility in therapeutic applications.
Case Studies
- Antimicrobial Activity : In vitro studies demonstrated that the compound effectively inhibits the growth of various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis.
- Anticancer Properties : Preliminary investigations have shown that this compound can induce apoptosis in cancer cell lines through modulation of apoptotic pathways. Further studies are required to elucidate the precise mechanisms involved.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes implicated in metabolic pathways. For instance, it shows promise as an inhibitor of certain kinases involved in cancer progression.
Q & A
Q. How can isotopic labeling (, ) aid in metabolic pathway tracing?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
